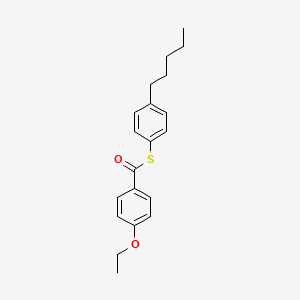
S-(4-Pentylphenyl) 4-ethoxybenzene-1-carbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(4-Pentylphenyl) 4-ethoxybenzene-1-carbothioate: It is a derivative of benzenecarbothioic acid, with specific functional groups that contribute to its reactivity and utility in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-Pentylphenyl) 4-ethoxybenzene-1-carbothioate typically involves the esterification of benzenecarbothioic acid with 4-ethoxyphenol and 4-pentylphenol. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the ester bond. Common reagents used in this process include sulfuric acid or sodium hydroxide as catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
S-(4-Pentylphenyl) 4-ethoxybenzene-1-carbothioate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes .
Scientific Research Applications
S-(4-Pentylphenyl) 4-ethoxybenzene-1-carbothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of S-(4-Pentylphenyl) 4-ethoxybenzene-1-carbothioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
S-(4-Pentylphenyl) 4-methoxybenzene-1-carbothioate: Similar structure but with a methoxy group instead of an ethoxy group.
S-(4-Ethoxyphenyl) 4-(pentyloxy)benzenecarbothioate: Similar structure but with different positioning of the ethoxy and pentyl groups.
Uniqueness
Its combination of ethoxy and pentyl groups makes it particularly versatile in various chemical reactions and research applications .
Properties
CAS No. |
61518-91-0 |
|---|---|
Molecular Formula |
C20H24O2S |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
S-(4-pentylphenyl) 4-ethoxybenzenecarbothioate |
InChI |
InChI=1S/C20H24O2S/c1-3-5-6-7-16-8-14-19(15-9-16)23-20(21)17-10-12-18(13-11-17)22-4-2/h8-15H,3-7H2,1-2H3 |
InChI Key |
BUTABPNOXUHZHB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)SC(=O)C2=CC=C(C=C2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















